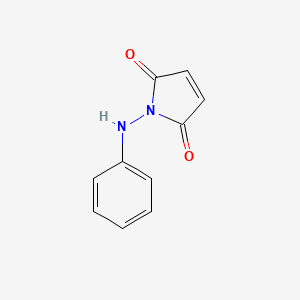

1-Anilinopyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-anilinopyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-7-10(14)12(9)11-8-4-2-1-3-5-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAOPFPKXNGUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866587 | |

| Record name | 1-Anilino-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52726-96-2 | |

| Record name | 1-(Phenylamino)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52726-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC52634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Elucidation of Reaction Mechanisms and Transformation Pathways of 1 Anilinopyrrole 2,5 Dione

Nucleophilic Acyl Substitution and Cyclization Mechanisms in Imide Formation

The formation of the imide ring in 1-anilinopyrrole-2,5-dione derivatives often proceeds through a nucleophilic acyl substitution mechanism. This class of reaction is fundamental in the chemistry of carboxylic acid derivatives. youtube.com The reactivity of the acyl compound is a key factor, with acid halides being the most reactive, followed by anhydrides, esters, and amides. youtube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the acyl group. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com In the case of imide formation from an anhydride (B1165640), the attacking nucleophile is an amine. The subsequent collapse of the tetrahedral intermediate results in the expulsion of a leaving group, which is typically a carboxylate anion, and the formation of the C-N bond, leading to the cyclic imide structure. youtube.com

The process can be influenced by catalysts. Base-catalyzed mechanisms involve a strong nucleophile, while acid-catalyzed pathways can also facilitate the reaction. youtube.com The stability of the leaving group is a significant factor in the reaction's spontaneity; a more stable leaving group, which is a weaker base, promotes the forward reaction. youtube.com

In the synthesis of specific this compound derivatives, such as those derived from amidrazones and 2,3-dimethylmaleic anhydride, the reaction proceeds to form new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com Structural analysis of these products reveals that steric hindrance between substituents can lead to significant conformational adjustments in the molecule. mdpi.com

Investigations into [4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). organic-chemistry.org The reaction is thermally allowed and proceeds via a concerted mechanism, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org

In the context of this compound chemistry, the pyrrole-2,5-dione moiety can act as a dienophile. The reactivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. masterorganicchemistry.comorganic-chemistry.org

A variation of this reaction is the hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile. chim.it This allows for the synthesis of heterocyclic rings. For instance, aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile, can be used to synthesize nitrogen-containing heterocycles. beilstein-journals.org The reaction of N-aryl-1H-pyrrole-2,5-diones can lead to the formation of complex isoindoloquinoline derivatives through an inverse-electron demand aza-Diels-Alder reaction. beilstein-journals.org

The stereochemistry of the Diels-Alder reaction is highly controlled. The "endo rule" often predicts the major product, which arises from a transition state where the substituents on the dienophile are oriented towards the diene. wikipedia.org

Rearrangement Mechanisms Affecting this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, which are isomerization processes where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. beilstein-journals.org These rearrangements can be promoted by acid or base catalysis. beilstein-journals.org

One notable type of rearrangement is the α-ketol rearrangement, which involves a 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. beilstein-journals.org While not directly involving the this compound core itself, rearrangements of substituents attached to this core can be synthetically useful. For example, a study on 1-benzyl-3-[N-([2H5]ethyl)aniline]-4-(1H-indol-1-yl)-1H-pyrrole-2,5-dione derivatives elucidated a mechanism of rearrangement and cyclization. molaid.com

The Claisen rearrangement is another important rearrangement reaction, particularly for aryl allyl ethers, which upon heating, rearrange to form o-allylphenols. scirp.org This pericyclic reaction proceeds through a concerted libretexts.orglibretexts.org-sigmatropic rearrangement. The solvent can play a significant role in the outcome of Claisen rearrangements, with polar solvents sometimes favoring intermolecular pathways. scirp.org

Palladium-catalyzed cross-coupling reactions, while not strictly rearrangements, are crucial for modifying the structure of anilinopyrrole-dione derivatives. These reactions can involve intramolecular processes that lead to the formation of new heterocyclic rings, sometimes through a cascade of reactions that may include a rearrangement step. acs.org

Kinetic and Thermodynamic Control in Reaction Pathways

In many chemical reactions involving this compound and its derivatives, the reaction conditions can dictate the final product distribution. This is the principle of kinetic versus thermodynamic control. libretexts.orgdergipark.org.tr

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, which is the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. The major product will be the most stable one, which is the one with the lowest Gibbs free energy. This is the thermodynamic product. dalalinstitute.comlibretexts.org

A classic example illustrating this concept is the addition of HBr to 1,3-butadiene. At low temperatures, the 1,2-addition product (the kinetic product) predominates, while at higher temperatures, the more stable 1,4-addition product (the thermodynamic product) is the major product. libretexts.orglibretexts.org

The energy profile of a reaction helps to visualize the difference between kinetic and thermodynamic control. The kinetic product corresponds to the pathway with the lower transition state energy, while the thermodynamic product is the one at the lower energy level on the potential energy diagram. youtube.comdalalinstitute.com

In the context of Diels-Alder reactions, the endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state. beilstein-journals.org However, if the reaction is reversible, the more sterically favored and thermodynamically more stable exo product may be the major product at higher temperatures.

Advanced Derivatization and Functionalization Strategies for 1 Anilinopyrrole 2,5 Dione

Electrophilic and Nucleophilic Substitutions on the Pyrrole (B145914) Ring (C3/C4 Positions)

The pyrrole-2,5-dione ring, a maleimide (B117702) derivative, exhibits characteristic reactivity at the C3 and C4 positions. The presence of two electron-withdrawing carbonyl groups renders the C3=C4 double bond electron-deficient. This electronic nature dictates its reactivity, making it highly susceptible to nucleophilic attack rather than electrophilic substitution, which is more typical for electron-rich aromatic systems like unmodified pyrroles. thieme-connect.de

Nucleophilic Addition: The primary reaction at the C3/C4 positions is nucleophilic addition, particularly the Michael addition. The electrophilic character of the double bond allows for facile reactions with a wide range of soft nucleophiles. This reactivity is fundamental to the use of maleimides in bioconjugation, where they readily react with thiol groups from cysteine residues in proteins.

Electrophilic Substitution: Direct electrophilic substitution on the C3 or C4 positions of the 1-anilinopyrrole-2,5-dione ring is challenging. The dione (B5365651) functionality deactivates the ring towards electrophiles. youtube.com Standard electrophilic aromatic substitution reactions that work on benzene (B151609) or activated pyrroles are generally not effective on the maleimide core. msu.edu Achieving such a transformation would require highly specialized conditions or multi-step synthetic pathways that first alter the electronic properties of the ring system.

Table 1: Reactivity of the Pyrrole-2,5-dione Ring at C3/C4 Positions

| Reaction Type | Reagent Class | Target Position(s) | Expected Product Type |

|---|---|---|---|

| Michael (Nucleophilic) Addition | Thiols (R-SH), Amines (R-NH2), Organocuprates | C3 and/or C4 | 3-Thio-substituted pyrrolidine-2,5-dione |

| Cycloaddition | Dienes (e.g., Butadiene) | C3=C4 double bond | Diels-Alder adduct |

This table summarizes potential reactions based on the general reactivity of maleimides and related pyrrole structures.

Functional Group Transformations on the Aniline (B41778) Moiety

In contrast to the electron-poor pyrrole-2,5-dione ring, the aniline moiety is an electron-rich aromatic system. The nitrogen atom, despite being part of the imide structure, still donates electron density into the phenyl ring, activating it toward electrophilic aromatic substitution. This activating influence directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen substituent. byjus.com However, the N-substituent (the pyrrole-2,5-dione group) is strongly electron-withdrawing, which can temper the high reactivity typically seen in aniline itself.

Common electrophilic substitution reactions can be applied to functionalize the aniline ring:

Halogenation: Reaction with reagents like bromine water can lead to the substitution of hydrogen atoms with halogen atoms at the ortho and para positions. byjus.com

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the ring. The conditions must be carefully controlled, as the aniline nitrogen can be protonated in a strongly acidic medium, forming an anilinium ion which is a meta-directing deactivator. byjus.com

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (SO₃H) on the aromatic ring. byjus.com

Friedel-Crafts Reactions: While the nitrogen substituent can complicate Friedel-Crafts alkylation and acylation by coordinating with the Lewis acid catalyst, these reactions remain potential, if challenging, pathways for introducing alkyl or acyl groups. msu.edu

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer modern and versatile methods for forming new carbon-nitrogen or carbon-carbon bonds at positions on the aniline ring that have been pre-functionalized (e.g., with a halogen). acs.org

Table 2: Potential Electrophilic Substitution Reactions on the Aniline Moiety of this compound

| Reaction | Reagent/Conditions | Primary Position(s) of Substitution | Product Functional Group |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ or Bromine water | Ortho, Para | Bromo (-Br) |

| Nitration | HNO₃ / H₂SO₄ | Ortho, Para (with potential for Meta) | Nitro (-NO₂) |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Para | Sulfonic Acid (-SO₃H) |

This table outlines expected outcomes based on the principles of electrophilic substitution on substituted anilines.

Chemo- and Regioselective Derivatization Methodologies

The presence of two distinct reactive zones in this compound—the nucleophilic aniline ring and the electrophilic maleimide double bond—makes chemo- and regioselectivity crucial for controlled derivatization. By carefully selecting reagents and reaction conditions, one can target a specific site while leaving the other untouched.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another.

Electrophilic Attack: An electrophile, such as a nitronium ion (NO₂⁺), will selectively react with the electron-rich aniline ring rather than the electron-deficient maleimide ring. byjus.com

Nucleophilic Attack: A soft nucleophile, such as a thiol, will selectively undergo Michael addition to the C3=C4 double bond of the maleimide ring without affecting the aniline ring.

Regioselectivity: This refers to the control of the position of reaction within a specific functional group.

Aniline Ring: As an ortho-, para-director, electrophilic substitution on the aniline moiety will primarily yield 2- (ortho) and 4- (para) substituted products. Steric hindrance from the bulky pyrrole-2,5-dione substituent may favor substitution at the less hindered para position.

Pyrrole Ring: In nucleophilic additions, if the aniline ring is asymmetrically substituted, it could potentially induce some level of regioselectivity between the C3 and C4 positions, although this effect is generally weak.

Catalyst-controlled methodologies can provide exquisite control over selectivity. For example, specific rhodium or copper catalysts have been shown to direct the cyclization of related ketone compounds toward different ring structures (5-exo vs. 6-endo), demonstrating how a catalyst can override the inherent reactivity of the substrate to achieve a desired chemo- and regioselective outcome. nih.gov

Table 3: Strategies for Selective Functionalization

| Desired Outcome | Reaction Type | Reagent/Condition | Resulting Selectivity |

|---|---|---|---|

| Aniline Ring Functionalization | Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Chemoselective for the aniline ring (ortho/para regioselectivity) |

| Maleimide Ring Functionalization | Nucleophilic Addition | Thiol (e.g., Cysteine) in buffered solution | Chemoselective for the C3=C4 double bond |

Development of this compound as a Derivatization Reagent

The high reactivity of the maleimide functional group toward nucleophiles makes this compound and its derivatives excellent candidates for use as derivatization reagents in analytical chemistry. researchgate.net Derivatization is a process where an analyte is chemically modified to produce a new compound with properties that are more suitable for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS). researchgate.netddtjournal.com

The primary role of a this compound-based reagent is to tag analytes containing specific functional groups, most notably primary and secondary amines or thiols. pjoes.com The reaction, typically a Michael addition for thiols or nucleophilic attack for amines, forms a stable covalent bond between the reagent and the analyte.

The benefits of this derivatization include:

Enhanced Detectability: The aniline and pyrrole components of the molecule form a chromophore that absorbs UV light, allowing for sensitive detection using a UV-Vis detector in HPLC. Modifications to the aniline ring (e.g., adding a fluorophore) could create fluorescent derivatives for even more sensitive detection.

Improved Chromatographic Behavior: Derivatization can alter the polarity of an analyte, improving its retention and peak shape on a given chromatography column.

Mass Spectrometry Signal Enhancement: Attaching the reagent increases the mass of the analyte and can introduce a readily ionizable group, improving its signal in ESI-MS. The derivatized analyte may also produce a characteristic fragment ion upon collision-induced dissociation, which is useful for selective and sensitive quantification in tandem MS/MS analysis. ddtjournal.commdpi.com

Reagents like AccQ-Fluor, which contains a pyrrolidine-2,5-dione structure, are used to derivatize amino acids and other amines for HPLC analysis, highlighting the utility of this chemical scaffold in analytical applications. pjoes.com

Table 4: this compound as a Potential Derivatization Reagent

| Analyte Functional Group | Reaction Type with Maleimide | Analytical Technique | Benefit of Derivatization |

|---|---|---|---|

| Thiol (-SH) | Michael Addition | HPLC-UV, LC-MS | Introduction of a UV chromophore, improved ionization for MS |

| Primary/Secondary Amine (-NH₂, -NHR) | Nucleophilic Addition | HPLC-UV/Fluorescence, LC-MS/MS | Enhanced detection sensitivity, predictable fragmentation for MS/MS pjoes.commdpi.com |

Theoretical and Computational Chemistry Investigations of 1 Anilinopyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-Anilinopyrrole-2,5-dione. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For N-aryl maleimides, the electronic properties are significantly influenced by the nature of the substituent on the aryl ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. In this compound, the electron-rich aniline (B41778) moiety and the electron-deficient pyrrole-2,5-dione ring create a distinct electrostatic profile that governs its interactions with other molecules.

Table 1: Calculated Electronic Properties of N-Aryl Maleimide (B117702) Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-Phenylmaleimide | -7.25 | -1.89 | 5.36 |

| N-(4-nitrophenyl)maleimide | -7.89 | -2.54 | 5.35 |

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculations.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of this compound is a key determinant of its physical and biological properties. Molecular modeling techniques are employed to explore the molecule's conformational landscape, identifying the most stable arrangements of its atoms in space. sdsu.edu

A critical structural parameter in N-aryl maleimides is the dihedral angle between the plane of the aryl ring and the plane of the maleimide ring. nih.gov This angle is influenced by the steric and electronic effects of substituents on the phenyl ring. nih.gov For instance, bulky substituents at the ortho position of the aniline ring can lead to a larger dihedral angle due to steric hindrance. nih.gov

Conformational analysis helps in understanding how the molecule might interact with biological targets, such as enzymes or receptors. By identifying low-energy conformers, researchers can predict the likely binding poses of the molecule, which is crucial in drug design. sdsu.edu Computational studies have shown that for some N-phenylmaleimide derivatives, the crystal structure reveals significant hydrogen-bonding interactions that influence the molecular packing. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A prominent example is its participation as a dienophile in Diels-Alder reactions. scribd.comresearchgate.net Theoretical calculations can map out the entire reaction pathway, identifying the transition states and intermediates. nih.gov

For the Diels-Alder reaction between an N-aryl maleimide and a diene, computational models can predict the activation energies for the formation of both the endo and exo products. researchgate.net This allows for a theoretical prediction of the reaction's stereoselectivity under kinetic or thermodynamic control. scribd.com Density Functional Theory (DFT) calculations are frequently used to evaluate the putative transition states and rationalize experimental observations. researchgate.net

These computational studies provide valuable insights into the factors that control the reactivity and selectivity of this compound in various chemical transformations. The calculated activation energy for the Diels-Alder reaction between furan-functionalized polystyrene and N-phenylmaleimide was found to be approximately 50-55 kJ mol⁻¹.

Exploration of Structure-Property Relationships (SPR) in this compound Systems

Understanding the relationship between the molecular structure of this compound derivatives and their properties is crucial for designing new compounds with desired functionalities. Computational methods play a key role in establishing these structure-property relationships (SPR).

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, use computational descriptors to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.netnih.gov For N-aryl derivatives, descriptors such as lipophilicity (AlogP98), molecular shape (Kappa-1-AM), and electronic properties (Dipole-Mag) have been shown to be important in describing their bioactivity. mdpi.comnih.gov

Furthermore, computational approaches are used to predict various physicochemical properties, such as solubility, stability, and spectroscopic characteristics. For example, Time-Dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of fluorescent maleimide derivatives, guiding the synthesis of new fluorescent probes. bham.ac.uk

Applications of 1 Anilinopyrrole 2,5 Dione in Advanced Chemical Research

Utilization as Versatile Synthetic Intermediates and Building Blocks in Heterocyclic Synthesis

1-Anilinopyrrole-2,5-dione serves as a versatile building block in the synthesis of more complex heterocyclic structures. Its chemical reactivity allows for its participation in a variety of organic reactions, making it a key intermediate for creating novel compounds with potential biological and material applications.

One of the notable applications of this compound is its use as a dipolarophile in 1,3-cycloaddition reactions. chemicalbook.comfishersci.ca This type of reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. For instance, it can react with nitrones to prepare crystalline adducts of dienes. chemicalbook.comfishersci.ca

The pyrrole-2,5-dione moiety is a recurring structural motif in a number of biologically active compounds. Research has been conducted on the synthesis of various 1H-pyrrole-2,5-dione derivatives to explore their potential as cholesterol absorption inhibitors, which could play a role in managing conditions related to lipid accumulation. nih.gov The synthesis of these derivatives often involves the condensation of a primary amine, such as aniline (B41778) or its derivatives, with an appropriate anhydride (B1165640). cibtech.org

Furthermore, the core structure of this compound is a foundation for creating a diverse range of N-substituted pyrrole (B145914) derivatives. These derivatives have shown a wide array of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. nih.gov The synthesis of these functionalized pyrroles often capitalizes on the reactivity of the pyrrole ring and the ability to introduce various substituents at the nitrogen atom. nih.gov

Integration into Polymer Science

The integration of this compound into polymer science has led to the development of advanced materials with enhanced properties. Its ability to act as a monomer and be incorporated into polymer chains has been a significant area of research.

N-substituted pyrrole-2,5-diones, including this compound, are utilized as monomers in polymerization reactions to create high-performance polymers. yangchentech.com This compound can act as a reactive monomer in the synthesis of polyimides, bismaleimides, and various copolymers. yangchentech.com The incorporation of the N-phenylmaleimide unit into polymer backbones can significantly enhance the thermal, chemical, and oxidative resistance of the resulting materials. yangchentech.com

One of the primary uses of this compound as a monomer is as a heat-resistant modifier for other plastics, most notably acrylonitrile-butadiene-styrene (ABS). yangchentech.comyangchentech.com When copolymerized with styrenic monomers, it substantially improves the heat distortion temperature (HDT) and thermal stability of the ABS resin. yangchentech.com Even small additions of N-phenylmaleimide can lead to a significant increase in the heat resistance of the polymer. yangchentech.com

The maleimide (B117702) functionality within the molecule is also key to its role as a crosslinking agent in styrenic and vinyl polymers. yangchentech.com This crosslinking leads to the formation of more robust and heat-stable network structures. yangchentech.com

The synthesis of polymeric materials based on pyrrole-2,5-dione can be achieved through various polymerization techniques. The resulting polymers are then characterized to understand their structural, thermal, and mechanical properties.

For example, novel conjugated polymers have been synthesized through methods like palladium-catalyzed Stille coupling, involving monomers derived from pyrrolo[3,2-b]pyrrole-2,5-dione. rsc.org The characterization of these polymers often involves a suite of analytical techniques:

Spectroscopic Methods: FT-IR and NMR spectroscopy are used to confirm the chemical structure of the synthesized polymers. humanjournals.comresearchgate.net

Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to determine the number average and weight average molecular weights of the polymers. humanjournals.com

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymers. humanjournals.com

The data obtained from these characterization techniques are crucial for understanding the structure-property relationships of these materials and for tailoring their properties for specific applications.

Table 1: Characterization of a Pyrrole-2,5-dione-Based Polymer

| Property | Method | Result |

|---|---|---|

| Chemical Structure | FT-IR, 1H-NMR | Elucidated |

| Molecular Weight | Gel Permeation Chromatography | Number average and weight average molecular mass determined |

| Thermal Stability | TGA | Determined |

Exploration in Materials Chemistry (e.g., Organic Electronics, Sensors)

The unique electronic and thermal properties of this compound and its derivatives have led to their exploration in the field of materials chemistry, with potential applications in organic electronics and sensors.

Due to its high thermal stability and desirable dielectric properties, N-phenylmaleimide is used in resin systems for encapsulants, prepregs, and adhesives in the electronics and semiconductor industries. yangchentech.com These applications require materials with high heat resistance, dimensional stability, and low dielectric loss, all of which are properties imparted by the incorporation of this compound. yangchentech.com

In the realm of organic electronics, polymers containing pyrrole-based units are of interest for their semiconducting properties. For instance, polymers based on 2,5-di(thiophen-2-yl)-1-H-arylpyrroles have been developed as versatile building blocks for conjugated polymers. nih.gov While not a direct application of this compound itself, this research highlights the potential of the broader class of N-substituted pyrrole compounds in this field.

Furthermore, the electron-accepting nature of the keto group in related diketopyrrolopyrrole (DPP) structures has been shown to promote interaction with electron-donating molecules, a property that can be exploited in the development of gas sensors. researchgate.net This suggests that the electronic characteristics of the pyrrole-2,5-dione core in this compound could be similarly leveraged for sensing applications.

Future Research Directions and Emerging Paradigms in 1 Anilinopyrrole 2,5 Dione Chemistry

Development of Asymmetric Synthesis for Chiral 1-Anilinopyrrole-2,5-dione Derivatives

The synthesis of enantioenriched chiral derivatives of this compound is a burgeoning area of research, with significant potential for applications in medicinal chemistry and materials science. While traditional synthetic methods often yield racemic mixtures, modern asymmetric catalysis offers pathways to selectively produce single enantiomers, which can exhibit distinct biological activities and physical properties.

A primary strategy for achieving asymmetry is through the organocatalyzed Michael addition of aldehydes or ketones to the maleimide (B117702) core of this compound. mdpi.commdpi.commdpi.com Chiral primary amines, often derived from natural sources like cinchona alkaloids or amino acids, have proven effective in catalyzing these reactions with high enantioselectivity. beilstein-journals.org For instance, primary amine-salicylamides and α,β-dipeptides have been successfully employed as organocatalysts, yielding Michael adducts with excellent enantiomeric excess (ee). mdpi.commdpi.com The mechanism of these reactions typically involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then attacks the maleimide substrate in a stereocontrolled manner. mdpi.com The use of bifunctional catalysts, incorporating both a primary or secondary amine and a hydrogen-bond donor like thiourea, can further enhance enantioselectivity by activating the maleimide electrophile. mdpi.com

Recent advancements have also explored the use of N-heterocyclic carbene (NHC) catalysts for the atroposelective desymmetrization of N-aryl maleimides, leading to axially chiral N-aryl succinimides. nih.govbeilstein-journals.orgchemrxiv.orgchemrxiv.org This strategy involves the generation of a chiral Breslow intermediate that adds to the maleimide, creating a new stereogenic axis. beilstein-journals.org The ability to access both enantiomers of the product using the same NHC precatalyst highlights the versatility of this approach. chemrxiv.orgchemrxiv.org

Future research in this area will likely focus on expanding the scope of asymmetric transformations beyond Michael additions. This includes the development of catalytic systems for asymmetric cycloadditions, hydrogenations, and other functionalizations of the pyrrole-2,5-dione ring. The design of novel chiral ligands for transition metal catalysis and the exploration of biocatalytic approaches are also promising avenues for accessing a wider range of structurally diverse and stereochemically complex this compound derivatives.

Investigation of Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound and its derivatives. Research is moving beyond traditional methods to explore transition-metal catalysis, photocatalysis, and electrocatalysis to achieve novel transformations.

Transition-metal catalysis has emerged as a powerful tool for the functionalization of maleimides. mdpi.comnih.gov Catalysts based on palladium, rhodium, and cobalt have been utilized for C-H activation and alkenylation reactions, allowing for the direct introduction of various substituents onto the aromatic ring of this compound. researchgate.net For example, cobalt catalysts have been employed for the first time in Catellani-type reactions using maleimide as a transient mediator for C-H amidation. Organometallic complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, offer enhanced activity and stability for these transformations. mdpi.com The development of magnetic nanocatalysts also presents a green and efficient alternative, allowing for easy separation and recycling of the catalyst. rsc.org

Photocatalysis and electrocatalysis are emerging as sustainable and selective approaches for synthesizing complex molecules from maleimides. These methods offer alternative reaction pathways that are often inaccessible through traditional thermal methods. The use of light or electricity as the driving force can enable unique transformations and functionalizations of the this compound scaffold.

Future work in this domain will likely involve the design of more sophisticated and efficient catalysts, including multi-metallic systems and catalysts immobilized on solid supports for enhanced recyclability. The exploration of tandem catalytic processes, where multiple transformations are carried out in a single pot, will also be a key area of focus to improve synthetic efficiency.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic techniques are increasingly being employed for the real-time, in-situ monitoring of reactions involving this compound. These methods, often integrated within a Process Analytical Technology (PAT) framework, provide valuable insights into reaction progress, intermediate formation, and catalyst behavior. stepscience.commt.comlongdom.orgnih.govamericanpharmaceuticalreview.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products throughout a reaction. youtube.comresearchgate.netsemanticscholar.orgmdpi.com By tracking changes in characteristic vibrational bands, researchers can gain a detailed understanding of reaction kinetics and pathways. youtube.com For example, in-situ FTIR can be used to monitor the polymerization of maleimides or the ring-opening of succinimide (B58015) linkers in real-time. researchgate.net Raman spectroscopy offers complementary information and is particularly well-suited for monitoring reactions in aqueous media and for studying solid-state transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy also provides a wealth of information for real-time reaction analysis. In-situ NMR can be used to identify and quantify transient intermediates, providing direct evidence for proposed reaction mechanisms.

The future of reaction monitoring in this field lies in the combination of multiple spectroscopic techniques to obtain a more complete picture of the chemical system. The integration of these analytical tools with automated reaction platforms will enable high-throughput screening of reaction conditions and facilitate the rapid optimization of synthetic protocols for this compound derivatives.

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound is a rapidly growing area. Predictive modeling and in silico design are being used to guide the targeted synthesis of novel derivatives with desired properties and to understand their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govresearchgate.netresearchgate.net By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize synthetic efforts. nih.gov For example, QSAR models have been successfully used to design maleimide derivatives as inhibitors of glycogen (B147801) synthase kinase-3β. nih.gov

Molecular docking and molecular dynamics simulations provide detailed insights into the binding of this compound derivatives to target proteins. These methods can be used to predict binding affinities, identify key interactions, and guide the design of more potent and selective inhibitors.

Computational methods are also being used to predict reaction pathways and outcomes. researchgate.netnih.govcecam.orgmit.edu Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and rationalize the stereoselectivity observed in asymmetric reactions. nih.govbeilstein-journals.org Machine learning algorithms are being developed to predict the products of chemical reactions, which can significantly accelerate the discovery of new synthetic routes. mit.edu

The future of computational design in this field will involve the use of more sophisticated and integrated approaches. Combining quantum mechanical calculations, molecular simulations, and machine learning will enable the development of highly accurate predictive models for both the synthesis and application of this compound derivatives. This in silico-driven approach will undoubtedly accelerate the discovery of new molecules with tailored functionalities.

Q & A

Q. What are the established synthetic routes for 1-Anilinopyrrole-2,5-dione derivatives?

The synthesis of N-aryl-substituted pyrrole-2,5-diones, including 1-(4-anilinophenyl) derivatives, typically follows a two-step classical procedure involving:

- Step 1 : Formation of the maleimide intermediate via condensation of maleic anhydride with an aniline derivative.

- Step 2 : Cyclization under acidic or thermal conditions to yield the pyrrole-2,5-dione core. Reaction optimization may involve adjusting stoichiometry, solvents (e.g., acetic acid), and temperatures (80–120°C) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy :

- ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and substituents on the aniline ring.

- ¹³C NMR confirms carbonyl groups (δ 170–180 ppm) and the pyrrole-dione scaffold.

Q. What safety protocols are essential when handling this compound derivatives?

- Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in inert atmospheres at room temperature to prevent degradation .

Advanced Research Questions

Q. How can substituents on the aniline ring be optimized to enhance biological activity?

- Perform structure-activity relationship (SAR) studies by systematically introducing electron-withdrawing (e.g., –NO₂, –Br) or electron-donating (e.g., –OCH₃) groups.

- Evaluate derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, 3-(4-methoxyanilino)-1-phenylpyrrolidine-2,5-dione showed altered bioactivity due to methoxy group interactions .

- Use computational tools (e.g., molecular docking) to predict binding affinities to biological targets .

Q. How should researchers address contradictory data in biological assays (e.g., IC₅₀ variability)?

- Validate assays using orthogonal methods (e.g., fluorometric vs. colorimetric assays for enzyme inhibition).

- Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time.

- Compare results to reference standards (e.g., vigabatrin in GABA-transaminase assays) to calibrate potency .

Q. What reaction mechanisms govern key transformations in synthesizing this compound derivatives?

- Cyclization Mechanism : Protonation of the maleamic acid intermediate facilitates intramolecular nucleophilic attack, forming the pyrrole-2,5-dione ring.

- Substitution Reactions : Electrophilic aromatic substitution on the aniline ring can be directed by para/ortho-activating groups, requiring Lewis acid catalysts (e.g., AlCl₃) .

Q. How can computational modeling aid in designing derivatives with improved pharmacokinetic properties?

- Use QSAR models to correlate logP, polar surface area, and solubility with bioavailability.

- Predict metabolic stability via cytochrome P450 interaction simulations.

- Tools like SwissADME or AutoDock Vina can prioritize derivatives for synthesis .

Methodological Recommendations

- Synthetic Optimization : Use high-purity reagents and anhydrous conditions to minimize side reactions. Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .

- Biological Assays : Include positive and negative controls, and triplicate measurements to ensure reproducibility .

- Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance of bioactivity differences between derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.